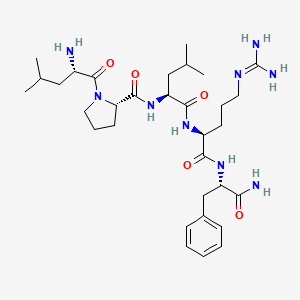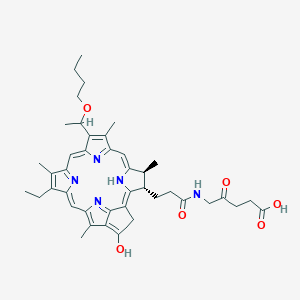
Irak4-IN-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Irak4-IN-10 is a small molecule inhibitor targeting the interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are essential for innate immune responses . Inhibition of IRAK4 has been shown to have therapeutic potential in various inflammatory and autoimmune diseases, as well as certain cancers .
Vorbereitungsmethoden
The synthesis of Irak4-IN-10 involves several key steps. The starting material, methyl cyanoacetate, undergoes a reaction with triethyl orthoformate to form an intermediate. This intermediate is then cyclized with hydrazine hydrate to produce pyrazolo[1,5-a]pyrimidine-3-carboxylate methyl ester. Subsequent reactions with various reagents, including thionyl chloride and acyl chlorides, lead to the formation of the final compound . Industrial production methods for this compound typically involve optimizing these synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Irak4-IN-10 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of an oxidized derivative with altered biological activity.
Wissenschaftliche Forschungsanwendungen
Irak4-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of IRAK4 in various chemical reactions and pathways.
Biology: Employed in research to understand the signaling pathways mediated by IRAK4 and its role in immune responses.
Industry: Utilized in the development of new drugs targeting IRAK4 for various medical conditions.
Wirkmechanismus
Irak4-IN-10 exerts its effects by inhibiting the kinase activity of IRAK4. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). As a result, the production of pro-inflammatory cytokines and other immune responses are suppressed . The molecular targets and pathways involved include the TLR and IL-1R signaling pathways, which are critical for innate immune responses .
Vergleich Mit ähnlichen Verbindungen
Irak4-IN-10 is unique compared to other IRAK4 inhibitors due to its specific chemical structure and high potency. Similar compounds include:
BAY1834845 (Zabedosertib): Another potent IRAK4 inhibitor with a different chemical structure.
BAY1830839: A clinical candidate with similar inhibitory effects on IRAK4.
These compounds share the common goal of inhibiting IRAK4 but differ in their chemical structures and specific biological activities.
Eigenschaften
Molekularformel |
C22H24N8 |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
3-(1-piperidin-4-yltriazol-4-yl)-4-(propan-2-ylamino)-5H-pyrido[3,2-b]indole-7-carbonitrile |
InChI |
InChI=1S/C22H24N8/c1-13(2)26-21-17(19-12-30(29-28-19)15-5-7-24-8-6-15)11-25-20-16-4-3-14(10-23)9-18(16)27-22(20)21/h3-4,9,11-13,15,24,27H,5-8H2,1-2H3,(H,25,26) |
InChI-Schlüssel |
SMMCMYVAAGAINB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=C2C(=NC=C1C3=CN(N=N3)C4CCNCC4)C5=C(N2)C=C(C=C5)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



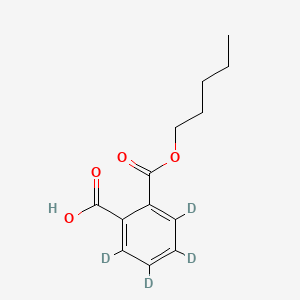
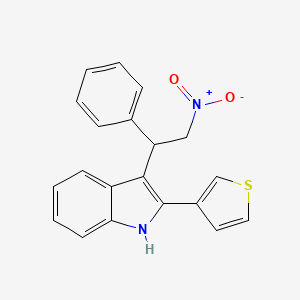

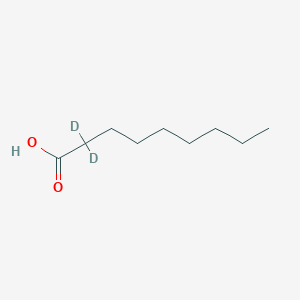
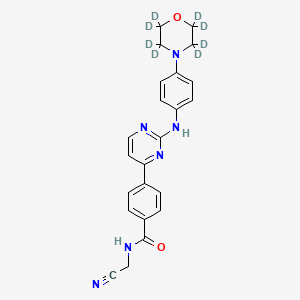

![1-(2-cyclobutyl-6-methylsulfonylphenyl)-4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)pyrido[2,3-d]pyrimidin-2-one](/img/structure/B12404954.png)
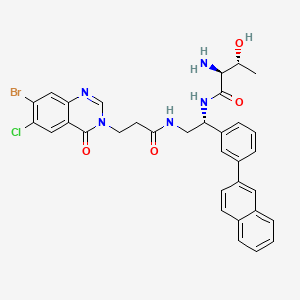
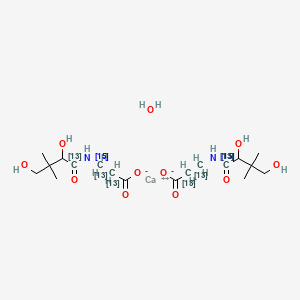
![[2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid](/img/structure/B12404978.png)

